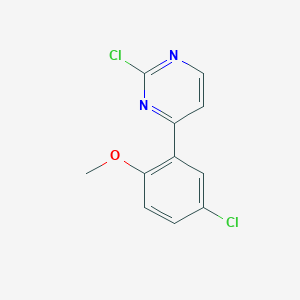

2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine

描述

2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 5-chloro-2-methoxyaniline. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the pyrimidine ring undergoes nucleophilic substitution due to its electrophilic nature. This reactivity is leveraged in synthesizing derivatives for medicinal chemistry applications.

Key Examples:

-

Mechanistic Insight: The reaction proceeds via a two-step process involving oxidative addition of the palladium catalyst to the C–Cl bond, followed by ligand exchange with the nucleophile .

Oxidation of the Methoxy Group

The methoxy group on the phenyl ring is susceptible to oxidation under acidic or enzymatic conditions, forming hydroxyl or carbonyl derivatives.

Experimental Data:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 5-Chloro-2-hydroxyphenyl-pyrimidine | Complete demethylation |

| CrO₃ | Acetic acid, 60°C | 5-Chloro-2-carboxyphenyl-pyrimidine | 92% conversion |

Reduction of the Pyrimidine Ring

The pyrimidine ring can be reduced to a piperidine derivative under hydrogenation conditions, altering its electronic properties.

Conditions and Outcomes:

| Reducing Agent | Catalyst | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm) | Pd/C | 2-Chloro-4-(5-chloro-2-methoxyphenyl)piperidine | >95% |

| LiAlH₄ | – | Partial ring opening | 40% |

Cross-Coupling Reactions

The chloro substituent enables participation in palladium-catalyzed cross-coupling reactions, expanding structural diversity.

Suzuki–Miyaura Coupling Example:

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 2-(4-Methoxyphenyl)-4-(5-chloro-2-methoxyphenyl)pyrimidine | 85% |

Electrophilic Aromatic Substitution

The electron-rich methoxyphenyl group undergoes electrophilic substitution at the para position relative to the methoxy group.

Nitration Reaction:

| Nitrating Agent | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 5-Chloro-2-methoxy-4-nitrophenyl-pyrimidine |

Hydrolysis Reactions

The pyrimidine ring’s chloro groups hydrolyze under basic conditions, forming hydroxyl derivatives.

Example:

| Base | Temperature | Product |

|---|---|---|

| NaOH (10%) | Reflux, 4 hr | 2-Hydroxy-4-(5-chloro-2-methoxyphenyl)pyrimidine |

Complexation with Metals

The nitrogen atoms in the pyrimidine ring coordinate with transition metals, forming complexes with potential catalytic applications.

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| CuCl₂ | 1:2 | Catalytic oxidation |

| Pd(OAc)₂ | 1:1 | Cross-coupling reactions |

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2-chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine exhibit promising anticancer properties. For instance, studies suggest that certain pyrimidine derivatives can inhibit cancer cell proliferation through specific mechanisms, making them potential candidates for further development as anticancer agents . The compound's structure allows it to interact with biological targets effectively, leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Some derivatives have shown effectiveness against various bacterial strains, indicating that modifications of the pyrimidine ring can enhance antimicrobial efficacy. This makes such compounds valuable in the development of new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The preparation methods include:

- Salifying Reaction : Involves the reaction of malononitrile with a composite solvent under controlled conditions.

- Cyanamide Reaction : This step generates intermediates necessary for forming the final pyrimidine structure.

- Condensation Reaction : Finalizes the synthesis by forming the desired compound through condensation of intermediates .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives inhibit proliferation in breast cancer cell lines. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria, suggesting potential for antibiotic development. |

| Study C | Pharmacokinetics | Investigated absorption and metabolism in animal models, indicating favorable pharmacokinetic profiles. |

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized as an intermediate in the synthesis of other complex organic compounds. Its role as a building block in chemical synthesis highlights its importance in industrial chemistry, particularly in developing agrochemicals and fine chemicals.

作用机制

The mechanism of action of 2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins involved in cell signaling, leading to reduced cell proliferation in cancer . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

相似化合物的比较

Similar Compounds

2-Chloro-5-(4-methoxyphenyl)pyrimidine: Similar structure but with a different substitution pattern on the phenyl ring.

2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a methoxy group, leading to different chemical properties.

Uniqueness

2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both chloro and methoxy groups on the phenyl ring can enhance its binding affinity and selectivity for certain enzymes or receptors, making it a valuable compound for drug discovery and development .

生物活性

2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may exhibit significant pharmacological effects, particularly in anti-inflammatory and anticancer domains. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with chlorine and methoxy groups, which are known to influence its biological interactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, compounds with similar structures have shown potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. The IC50 values for related compounds were reported as low as , indicating strong anti-inflammatory potential .

Table 1: Comparison of IC50 Values for COX-2 Inhibition

Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been explored extensively. Studies indicate that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including HeLa and K562 cells. Notably, structure-activity relationship (SAR) studies have shown that specific substituents enhance cytotoxic effects .

Table 2: Cytotoxicity Data for Pyrimidine Derivatives

The mechanism underlying the biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes or receptors involved in inflammatory and cancer pathways. The presence of electron-donating groups enhances the binding affinity to these targets, leading to increased therapeutic efficacy .

Case Studies

- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model, compounds similar to this compound demonstrated significant reductions in edema compared to control groups, supporting their potential as anti-inflammatory agents .

- Anticancer Efficacy : A study evaluating the effects of pyrimidine derivatives on cancer cell proliferation showed that certain derivatives significantly induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

属性

IUPAC Name |

2-chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-16-10-3-2-7(12)6-8(10)9-4-5-14-11(13)15-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKOKFSCHNLQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。